4-chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide
Description
4-Chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at the 4-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further linked to an ethyl chain terminating in a [1,2,4]triazolo[4,3-a]pyridine moiety.
Properties
Molecular Formula |
C17H13ClN4OS |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
4-chloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN4OS/c18-12-4-3-5-13-11(12)10-14(24-13)17(23)19-8-7-16-21-20-15-6-1-2-9-22(15)16/h1-6,9-10H,7-8H2,(H,19,23) |
InChI Key |
FRQWKAQQBFWMAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CC4=C(S3)C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation.
Synthesis of Benzothiophene: The benzothiophene moiety can be prepared through a series of reactions starting from thiophene, involving chlorination and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of related triazole compounds have shown promising results in inhibiting the growth of various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets within cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that similar triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests that 4-chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide may possess similar properties, making it a candidate for further antimicrobial studies .
Neuropharmacological Effects
Triazole-containing compounds are known for their neuropharmacological activities. Some studies suggest that they may have potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems and exhibit neuroprotective effects .
Case Study 1: Anticancer Screening
In a study assessing the anticancer properties of various triazole derivatives, compounds structurally related to this compound were evaluated against multiple cancer cell lines using the National Cancer Institute's protocols. Results indicated significant inhibition rates in leukemia and CNS cancer cell lines, suggesting a robust anticancer profile .
Case Study 2: Antimicrobial Activity
A comparative analysis of antimicrobial activity among several triazole derivatives demonstrated that compounds similar to this compound exhibited strong inhibitory effects against common bacterial strains. This positions the compound as a potential lead for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or viral replication.
Pathways Involved: It may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Benzothiophene vs. Benzothiazole Derivatives
- Benzothiophene-2-carboxamide (Target Compound) : The benzothiophene core contains a sulfur atom in a fused thiophene ring. The 2-carboxamide group is directly attached to this core.
- Benzothiazole-3-carboxamide Derivatives (): These compounds feature a benzothiazole core (sulfur and nitrogen in the aromatic ring) with a 3-carboxamide group. Substituents include thiazolidinone rings (e.g., 4g, 4h), which introduce additional hydrogen-bonding sites.
Key Differences :
- The position of the carboxamide (2 vs. 3) alters electronic distribution and steric interactions.
Triazolo-Pyridine vs. Other Bicyclic Systems
Implications :
- Pyridine-based systems (as in the target compound) may exhibit better solubility in organic phases compared to pyrazine derivatives .
Chlorine Substituents
- Compounds : Chlorine substituents on phenyl rings (e.g., 4g, 4i) correlate with moderate synthesis yields (37–70%), suggesting steric or electronic challenges during coupling reactions .
Triazolo-Pyridine vs. Thiazolidinone Moieties
- Target Compound : The triazolo-pyridine-ethyl chain introduces a bulky, planar group that may enhance target selectivity.
- Thiazolidinones: Compounds like 4g and 4h incorporate thiazolidinone rings, which are associated with anti-inflammatory and antimicrobial activities. However, their synthesis requires reflux in ethanol, contrasting with the target compound’s likely multi-step synthesis involving triazolo-pyridine intermediates .
Physicochemical and Pharmacological Inferences
Solubility and Bioavailability
- The triazolo-pyridine group may reduce aqueous solubility compared to thiazolidinone-containing analogs, necessitating formulation optimization .
Data Tables
Table 1: Comparison of Key Structural Features
Biological Activity
The compound 4-chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the scientific literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Key Features:
- Chlorine atom at position 4.
- Triazole ring linked to a benzothiophene moiety.
- Carboxamide functional group , which is crucial for biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, N-heterocycles have been identified as promising antiviral agents due to their ability to inhibit viral replication mechanisms. In particular, modifications at the C-2 and N-3 positions of the triazole ring have been shown to enhance biological activity against various viral strains .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that related benzothiophene derivatives exhibit activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating potential effectiveness .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and viral pathogens. The presence of the triazole ring is particularly significant as it facilitates binding to enzyme active sites involved in nucleic acid synthesis and protein translation.
Study on Antiviral Efficacy
In a recent study focusing on the antiviral efficacy of triazole derivatives, compounds structurally related to this compound were tested in vitro against various viruses. The most potent derivatives showed EC50 values in the low micromolar range, demonstrating significant inhibition of viral replication .
Antimicrobial Testing
Another research effort evaluated the antimicrobial properties of similar benzothiophene derivatives. The study revealed that certain modifications could enhance antibacterial activity significantly. For example, derivatives with higher hydrophobicity showed improved interaction with bacterial membranes .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
